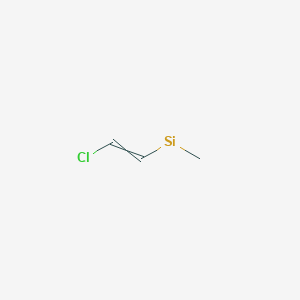

Chlorovinyl-(methyl)silane

Description

Historical Perspectives in Organosilicon Chemistry and Vinylsilane Development

The formal inception of organosilicon chemistry is credited to the work of French chemist Charles Friedel and American chemist James Crafts who, in 1863, first prepared an organochlorosilane compound. nih.gov The early 20th century saw extensive investigations by Frederic S. Kipping, who is noted for his comprehensive research into organosilicon compounds and for coining the term "silicone." nih.gov A major industrial breakthrough was the development of the "direct process" for synthesizing methylchlorosilanes, which are crucial precursors for silicone polymers. sigmaaldrich.com

Vinylsilanes, organosilicon compounds featuring a vinyl group (CH₂=CH-), emerged as a particularly interesting class of molecules. While the parent compound, vinylsilane (CH₂=CHSiH₃), is primarily of theoretical interest as a colorless gas, its substituted derivatives have found widespread practical use. dakenchem.com The development of synthetic methods to produce vinylsilanes, such as the hydrosilylation of alkynes and the reaction of alkenyl lithium or Grignard reagents with chlorosilanes, has been pivotal to their accessibility and subsequent application. dakenchem.com

Role of Vinylsilanes as Synthetic Intermediates and Monomers

Vinylsilanes are highly valued as synthetic intermediates in organic chemistry. dakenchem.com Their utility stems from the unique electronic properties of the silicon atom, which can influence the reactivity of the adjacent vinyl group. They participate in a variety of chemical reactions, including electrophilic substitution, to form new carbon-carbon and carbon-heteroatom bonds, making them valuable building blocks for complex organic molecules. sinosil.com

In the realm of polymer chemistry, vinylsilanes, particularly those with hydrolyzable groups, serve as important monomers. dakenchem.com These compounds can undergo polymerization to create polymers with a carbon backbone and pendant silyl (B83357) groups. organic-chemistry.org Furthermore, they are utilized in the synthesis of side-chain liquid crystal polymers and for creating cross-linked polymer networks, which can enhance the mechanical and thermal properties of materials. chemimpex.com

Specific Significance of Halogenated Organosilanes in Chemical Synthesis

Halogenated organosilanes, which contain a silicon-halogen bond, are fundamental reagents in organosilicon chemistry. The presence of a halogen, typically chlorine, on the silicon atom provides a reactive site for nucleophilic substitution. This reactivity allows for the introduction of a wide range of organic and inorganic groups onto the silicon atom, making chlorosilanes versatile precursors for a vast array of other organosilicon compounds. sigmaaldrich.com

These compounds are crucial for synthesizing functionalized silanes and are used as protecting groups in organic synthesis. starshinechemical.com The reactivity of the silicon-chlorine bond is central to the production of silicones, where hydrolysis of chlorosilanes leads to the formation of siloxane bonds (Si-O-Si), the backbone of silicone polymers. sigmaaldrich.com Halogenated organosilanes are also employed in the modification of surfaces to impart desired properties such as hydrophobicity. starshinechemical.com The ability to halogenate organosilicon compounds regioselectively is a key tool in creating tailored molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Overview of Research Trends in Chlorovinyl-(methyl)silane Chemistry

Research into this compound and its closely related derivatives, such as chloro(dimethyl)vinylsilane and chloro(methyl)(phenyl)vinylsilane, is driven by their dual functionality. These molecules possess both a reactive vinyl group, which can participate in polymerization and other addition reactions, and a labile chloro group on the silicon atom, which allows for a variety of substitution reactions.

Current research focuses on several key areas:

Synthesis of Novel Polymers and Materials: A primary trend is the use of chlorovinyl-(methyl)silanes as monomers or co-monomers to synthesize new polymers with tailored properties. These properties can include enhanced thermal stability, chemical resistance, and specific surface characteristics. chemimpex.com

Surface Modification: These compounds are investigated for their ability to modify the surfaces of various materials, including glass and metals. The chlorosilyl group can react with surface hydroxyl groups to form a stable, covalently bonded silane (B1218182) layer, while the vinyl group can be further functionalized or used for subsequent polymerization from the surface.

Development of Synthetic Methodologies: Ongoing research explores new and more efficient synthetic routes to chlorovinyl-(methyl)silanes and their derivatives. This includes optimizing existing methods and developing novel catalytic systems for their preparation.

Applications as Coupling Agents: There is continued interest in their role as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composite materials. The bifunctional nature of these molecules allows them to bridge the interface between these dissimilar materials, leading to enhanced mechanical properties of the composite. sinosil.com

Due to the high reactivity and the presence of multiple functional groups, research also implicitly focuses on understanding the reaction mechanisms and controlling the selectivity of their transformations.

Compound Data

Below are tables summarizing the physical and chemical properties of compounds closely related to this compound, as specific data for the exact compound is limited in publicly available literature.

Table 1: Properties of Chloro(dimethyl)vinylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClSi | dakenchem.com |

| Molecular Weight | 120.65 g/mol | dakenchem.com |

| Boiling Point | 82-83 °C | dakenchem.com |

| Density | 0.874 g/mL at 25 °C | dakenchem.com |

| Refractive Index | n20/D 1.414 | dakenchem.com |

| CAS Number | 1719-58-0 | dakenchem.com |

Table 2: Properties of Chloro(methyl)(phenyl)vinylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClSi | chemimpex.com |

| Molecular Weight | 182.72 g/mol | chemimpex.com |

| Boiling Point | 80 °C / 4 mmHg | chemimpex.com |

| Density | 1.04 g/mL | chemimpex.com |

| Refractive Index | n20/D 1.52 | chemimpex.com |

| CAS Number | 17306-05-7 | chemimpex.com |

Structure

2D Structure

Properties

Molecular Formula |

C3H5ClSi |

|---|---|

Molecular Weight |

104.61 g/mol |

InChI |

InChI=1S/C3H5ClSi/c1-5-3-2-4/h2-3H,1H3 |

InChI Key |

DYQQBBCIATUAKR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]C=CCl |

Origin of Product |

United States |

Synthetic Methodologies for Chlorovinyl Methyl Silanes

Direct Synthesis Approaches for Organochlorosilanes

The direct synthesis, or direct process, is the cornerstone of industrial organosilane production. This process involves the reaction of an organic halide with elemental silicon in the presence of a catalyst.

Müller-Rochow Process and Variants

The Müller-Rochow process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, is the most common industrial method for producing methylchlorosilanes. uni-bayreuth.degelest.comresearchgate.netmdpi.com In its primary form, it involves the reaction of methyl chloride with silicon powder at high temperatures (typically 250-300°C) in a fluidized-bed reactor, catalyzed by copper. researchgate.netrsc.org The primary product is dimethyldichlorosilane, but a mixture of other methylchlorosilanes is also formed. uni-bayreuth.dersc.org

A key variant of this process for the synthesis of vinyl-containing chlorosilanes involves the use of vinyl chloride as a reactant. Research has shown that passing vinyl chloride over a copper-silicon mass can produce vinylchlorosilanes. rsc.org This direct reaction is often exothermic and requires careful temperature control, sometimes necessitating the dilution of the reactant stream with an inert gas like nitrogen to prevent pyrolysis of the organic groups. rsc.org The product is a mixture that includes vinyltrichlorosilane and vinylmethyldichlorosilane. rsc.org

The general reaction for the Müller-Rochow synthesis is: 2 RCl + Si —(Cu catalyst, Δ)→ R₂SiCl₂ where R can be a methyl or vinyl group.

The product distribution from the standard methyl chloride process is a complex mixture that is separated by distillation. researchgate.netrsc.org

| Compound | Typical Yield (%) | Boiling Point (°C) |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | 70–90 | 70 |

| Methyltrichlorosilane (CH₃SiCl₃) | 5–15 | 66 |

| Trimethylchlorosilane ((CH₃)₃SiCl) | 2–4 | 57 |

| Dichloromethylsilane (B8780727) (CH₃HSiCl₂) | 1–4 | 41 |

| Chlorodimethylsilane ((CH₃)₂HSiCl) | 0.1–0.5 | 35 |

| Typical product distribution in the Müller-Rochow process using methyl chloride. rsc.org |

Influence of Catalysts and Promoters in Direct Synthesis

The efficiency and selectivity of the direct synthesis are highly dependent on the catalyst system. Copper is the primary catalyst, and its form, whether elemental or as a compound like copper(I) chloride, influences the reaction. uni-bayreuth.deresearchgate.net The mechanism is thought to involve the formation of a copper-silicon intermetallic, such as Cu₃Si, which facilitates the reaction with the organic halide. rsc.org

Promoters are crucial for optimizing the process. Zinc and tin are common promoters that significantly affect the product distribution. rsc.org

Other elements, such as phosphorus, can also act as promoters, influencing the surface concentration of methyl groups on the catalyst. researchgate.net The presence of even trace amounts of other metals can have a significant impact; for instance, lead can inhibit the reaction, while antimony can promote it. researchgate.net

Process Parameters and Reactor Designs in Methylchlorosilane Production

Beyond the catalyst system, several process parameters and the reactor design are critical for the successful industrial production of methylchlorosilanes. rsc.org

Temperature: The reaction is typically carried out between 250°C and 320°C. researchgate.netresearchgate.net Since the reaction is highly exothermic, precise temperature control is essential to prevent side reactions and catalyst deactivation. researchgate.net

Pressure: The process is generally run at pressures ranging from 0.1 to 0.5 MPa (1 to 5 bar). researchgate.netresearchgate.net

Feed Composition: The purity of the silicon (typically >97%) and the composition of the feed gas, including the potential addition of gases like hydrogen chloride or hydrogen, can be adjusted to influence the product mixture. researchgate.netrsc.org

Reactor Design: Fluidized-bed reactors are the standard in industry. researchgate.netrsc.org They provide excellent heat transfer, which is crucial for managing the exothermic reaction, and ensure intimate contact between the solid silicon-catalyst mixture and the gaseous methyl chloride. researchgate.net The silicon is used as a powder with a particle size typically between 50 and 500 µm. researchgate.net

Hydrosilylation Reactions for Vinylsilane Synthesis

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds, and it represents a key route to vinylsilanes. rsc.org The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkyne. This method can be used to synthesize chlorovinyl-(methyl)silanes by reacting a suitable chloromethyl-containing silane (B1218182) with an alkyne like acetylene (B1199291).

Transition Metal-Catalyzed Hydrosilylation of Alkynes

The hydrosilylation of alkynes is typically catalyzed by transition metal complexes, with platinum, rhodium, ruthenium, and cobalt being the most common. rsc.orgnih.govsigmaaldrich.comscientificspectator.com The choice of catalyst is critical as it determines the regio- and stereoselectivity of the addition.

Platinum Catalysts: Classical platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used and generally favor the formation of the β-(E)-vinylsilane (anti-Markovnikov, syn-addition). scientificspectator.com

Rhodium Catalysts: Rhodium complexes can also be highly effective. For instance, Rh(acac)(CO)₂ has been shown to be an active catalyst for the hydrosilylation of acetylene with various silanes, leading to high yields of vinylsilanes. rsc.org Dirhodium(II) complexes, in conjunction with specific phosphine (B1218219) ligands like XantPhos, can provide high stereoselectivity for β-(Z) vinylsilanes. nih.gov

Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are notable for their ability to catalyze the trans-addition of silanes to internal alkynes, a less common outcome. sigmaaldrich.com For terminal alkynes, they can provide access to α-vinylsilane products (Markovnikov addition). sigmaaldrich.com

Cobalt Catalysts: More recently, earth-abundant and less expensive cobalt catalysts have gained prominence. rsc.org The selectivity of cobalt-catalyzed hydrosilylation can be tuned by the choice of ligand. For example, bidentate phosphine ligands can direct the reaction to form (E)-β-vinylsilanes, while bipyridine ligands can favor the formation of α-vinylsilanes. researchgate.net

The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination and insertion into the metal-hydride bond.

Regio- and Stereoselective Approaches in Hydrosilylation

A major challenge in the hydrosilylation of terminal alkynes is controlling the regioselectivity (α- vs. β-addition) and the stereoselectivity of the resulting double bond (E- vs. Z-isomer). nih.gov

α-Addition (Markovnikov): This results in the silicon atom bonding to the internal carbon of the original alkyne. This is often achieved with specific ruthenium or cobalt catalyst systems. rsc.orgsigmaaldrich.com

β-Addition (anti-Markovnikov): This is the more common pathway, where the silicon atom attaches to the terminal carbon. The stereochemistry of this addition can be either syn (leading to the E-isomer) or anti (leading to the Z-isomer), depending on the catalyst and reaction conditions. rsc.orgnih.gov

The choice of silane, catalyst, ligands, and reaction conditions all play a crucial role in directing the outcome. For instance, dirhodium(II)/XantPhos catalyst systems have been developed for the highly effective synthesis of β-(Z) vinylsilanes. nih.gov In contrast, certain platinum-N-heterocyclic carbene complexes show high activity for the selective formation of β-E-isomers. The reaction of alkynes with dichloromethylsilane (HSiMeCl₂) in the presence of a suitable transition metal catalyst would be a direct hydrosilylation route to vinylmethyldichlorosilane. The principles of catalyst and ligand selection would be applied to achieve the desired regio- and stereoisomer.

| Catalyst System Example | Alkyne | Silane | Major Product Isomer |

| Rh₂(OAc)₄/XantPhos | Terminal Alkyne | Tertiary Silane | β-(Z) |

| [Pt(IPrOMe)(dvtms)] | Terminal Alkyne | Secondary Silane | β-(E) |

| [CpRu(MeCN)₃]PF₆ | Terminal Alkyne | Various Silanes | α |

| Co(OAc)₂ / Bidentate Phosphine | Terminal Alkyne | Various Silanes | β-(E) |

| Co(OAc)₂ / Bipyridine Ligand | Terminal Alkyne | Various Silanes | α |

| Examples of catalyst systems and their influence on the selectivity of alkyne hydrosilylation. researchgate.netnih.gov |

Hydrosilylation of Chloro(vinyl)silanes for Bifunctional Silanes

Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is a powerful and atom-economical method for the synthesis of organosilicon compounds. In the context of chlorovinyl-(methyl)silanes, this reaction can be employed to introduce additional functional groups, creating bifunctional silanes with tailored properties. The hydrosilylation of unsaturated compounds using chlorosilanes is a key industrial process for producing various organosilicon compounds, including silane coupling agents. nih.gov

The transition-metal-catalyzed hydrosilylation of alkenes is a cornerstone of the silicon industry. nih.gov However, the choice of catalyst is crucial, as side reactions can occur. For instance, in the platinum-catalyzed hydrosilylation of allyl chloride with trichlorosilane (B8805176), the desired product, trichloro(3-chloropropyl)silane, is often accompanied by byproducts resulting from reduction of the allyl group. nih.govnih.gov

Recent research has focused on developing more selective catalysts. For example, rhodium complexes with specific bidentate phosphine ligands have shown remarkable efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane. nih.gov The use of [RhCl(dppbzF)]2 (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) as a catalyst resulted in a high yield of the desired product with excellent selectivity. nih.gov

The following table summarizes the performance of different catalysts in the hydrosilylation of allyl chloride with trichlorosilane, highlighting the superior performance of the rhodium-based catalyst.

Table 1: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane

| Catalyst | Yield of Trichloro(3-chloropropyl)silane (%) | Yield of Byproduct (%) | Selectivity (%) |

| Speier's Catalyst | 20 | 32 | ~38 |

| Karstedt's Catalyst | 15 | 13 | ~53 |

| [RhCl(dppbzF)]2 | >95 | <1 | >99 |

Data sourced from Communications Chemistry. nih.gov

This demonstrates the potential for fine-tuning catalyst systems to achieve highly selective hydrosilylation reactions for the synthesis of functionalized chlorosilanes.

Carbosilylation and Silylmetallation Strategies

Carbometallation of Silylacetylenes

Carbometallation of silylacetylenes provides a versatile route to vinylsilanes with control over substitution patterns. This strategy involves the addition of an organometallic reagent across the carbon-carbon triple bond of a silylacetylene, followed by quenching with an electrophile.

A common approach involves the carbocupration of silylacetylenes. The resulting vinylcuprate intermediate can then react with a variety of electrophiles to introduce different functional groups. This method allows for the synthesis of highly substituted vinylsilanes.

Stereocontrolled Synthesis of Substituted Vinylsilanes

The stereochemistry of the vinylsilane product is often crucial for its subsequent applications. Several methods have been developed to achieve high stereocontrol in the synthesis of substituted vinylsilanes.

One effective strategy involves the regio- and (E)-stereoselective bis-stannylation of unsymmetrically substituted butadiynes. researchgate.netbirmingham.ac.uk The resulting (E)-β-stannylvinylsilane can then undergo halodestannylation with retention of configuration to yield (E)-β-halovinylsilanes. researchgate.net This approach has been successfully used to synthesize (E)-β-chlorovinylsilanes.

Another powerful method for achieving stereocontrol is the hydroboration of alkynes followed by transmetalation. The hydroboration of an alkyne with a dialkylborane typically proceeds in a syn-fashion, leading to an (E)-vinylborane. Subsequent transmetalation with an organometallic reagent, such as an organotin or organozinc compound, can then transfer the vinyl group to the metal with retention of stereochemistry, providing a route to stereodefined vinylsilanes. orgsyn.org

Nucleophilic Substitution and Cross-Coupling Methods

Reaction of Chlorosilanes with Organometallic Reagents

One of the most direct and widely used methods for the synthesis of chlorovinyl-(methyl)silanes is the reaction of a chlorosilane with a vinyl-organometallic reagent, typically a Grignard or organolithium reagent. google.comgoogle.com This reaction proceeds via nucleophilic substitution at the silicon center, where the vinyl group displaces a chlorine atom.

The synthesis of dimethylvinylchlorosilane from dimethyldichlorosilane and a vinyl Grignard reagent, such as vinylmagnesium chloride or vinylmagnesium bromide, is a well-established industrial process. google.comgoogle.com The reaction is typically carried out in an etheral solvent like tetrahydrofuran (B95107) (THF). The yield of the desired product can be influenced by the reaction conditions, including the molar ratio of the reactants and the presence of catalysts. For instance, the use of antimony trichloride (B1173362) as a catalyst has been shown to significantly improve the yield of dimethylvinylchlorosilane. google.com

The table below presents data from various synthetic preparations of dimethylvinylchlorosilane, illustrating the effect of different conditions on the product yield.

Table 2: Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

| Chlorosilane | Grignard Reagent | Molar Ratio (Grignard:Chlorosilane) | Catalyst | Yield of Dimethylvinylchlorosilane (%) |

| Dimethyldichlorosilane | Vinylmagnesium chloride | 1.05:1 | None | 32.8 |

| Dimethyldichlorosilane | Vinylmagnesium chloride | 1.05:1 | SbCl3 | 91.0 |

| Dimethyldichlorosilane | Vinylmagnesium bromide | 1.2:1 | None | 56.4 |

| Dimethyldichlorosilane | Vinylmagnesium bromide | 1.05:1 | None | 74.7 |

Data sourced from Google Patents. google.com

Copper-Catalyzed Silylation of Alkenyl Iodonium (B1229267) Salts

In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-silicon bonds. The silylation of alkenyl iodonium salts with silicon-based nucleophiles provides a mild and efficient route to vinylsilanes. nih.govorganic-chemistry.org This method is particularly attractive due to its operational simplicity and tolerance of a wide range of functional groups.

The reaction typically involves a copper(I) catalyst, which is believed to undergo oxidative addition to the vinyliodonium salt, followed by transmetalation with a silyl-zinc or other silyl-metal reagent. Reductive elimination then affords the desired vinylsilane and regenerates the copper(I) catalyst. This process likely proceeds through a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.org

A variety of substituted vinyliodonium salts and silyl-zinc reagents can be employed in this reaction, providing access to a diverse array of vinylsilanes. The table below provides representative examples of this copper-catalyzed silylation.

Table 3: Copper-Catalyzed Silylation of Alkenyl Iodonium Salts

| Alkenyl Iodonium Salt | Silyl-Zinc Reagent | Catalyst | Yield of Vinylsilane (%) |

| (E)-(4-phenylbut-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 85 |

| (E)-(hex-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 82 |

| (Z)-(hex-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 75 |

| (E)-(4-chlorobut-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 78 |

Data sourced from Organic Letters. nih.gov

This methodology offers a valuable alternative to traditional methods for the synthesis of functionalized vinylsilanes under mild conditions.

Other Synthetic Pathways

Beyond the more common industrial methods, several other synthetic strategies have been explored for the preparation of chlorovinyl-(methyl)silanes and related functionalized silanes. These pathways, while perhaps not as widely implemented, offer alternative routes that can be advantageous under specific laboratory or industrial contexts. These methods include the dehydrogenative silylation of alkenes, the cleavage of silicon-silicon bonds in disilanes, and the direct chlorination and methylation of chloromethylsilane precursors.

Dehydrogenative Silylation of Alkenes

Dehydrogenative silylation has emerged as a valuable tool in organosilicon chemistry for the formation of vinylsilanes. This method involves the reaction of a hydrosilane with an alkene, catalyzed by a transition metal complex, leading to the formation of a silicon-carbon bond and the release of hydrogen gas. While this reaction has been successfully applied to a variety of alkenes, its specific application for the direct synthesis of chlorovinyl-(methyl)silanes from vinyl chloride is not extensively documented in publicly available research.

The general mechanism of dehydrogenative silylation typically involves the activation of both the Si-H bond of the silane and a C-H bond of the alkene by a metal center. A range of transition metal catalysts, including those based on rhodium nih.govnih.gov, iridium nih.govrsc.orgnih.gov, and manganese zenodo.org, have been shown to be effective for the dehydrogenative silylation of various alkenes to produce vinylsilanes and allylsilanes. For instance, rhodium catalysts have been used for the silylative cyclization with dehydrogenation nih.gov, and iridium catalysts have been employed for the dehydrogenative silylation of azulenes nih.gov. Manganese-catalyzed dehydrogenative silylation of terminal alkenes has also been reported to efficiently produce E-vinylsilanes and allylsilanes. zenodo.org

Despite the versatility of this method, the reaction with halogenated alkenes like vinyl chloride presents specific challenges, including potential side reactions involving the carbon-chlorine bond. While the direct dehydrogenative silylation of vinyl chloride with a methyl-substituted chlorosilane to yield a chlorovinyl-(methyl)silane is a theoretically plausible pathway, specific catalysts and conditions optimized for this transformation require further investigation.

Cleavage of Silicon-Silicon Bonds in Disilanes

An alternative route to chloromethylsilanes involves the cleavage of the silicon-silicon bond in chloro-methyl-disilanes. This method is particularly useful for converting disilane (B73854) byproducts from other industrial processes, such as the direct synthesis of methylchlorosilanes, into valuable monosilane monomers.

A notable process involves the reaction of chloro-methyl-disilanes with hydrogen chloride (HCl) in the presence of a catalyst. nih.gov According to a patented method, heating chloro-methyl-disilanes with dry hydrogen chloride at temperatures between 90 to 130°C, under the catalytic influence of alkylureas or hexamethylphosphoramide (B148902) (HMPT), results in the cleavage of the Si-Si bond to yield the corresponding chloromethylsilanes. nih.gov This approach allows for the high-yield conversion of the disilane fraction from the residue of technical chloromethylsilane synthesis into useful products. nih.gov The main products of this cleavage are typically trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. nih.gov

The uncatalyzed reaction of disilanes with hydrogen chloride generally requires much higher temperatures, starting from 500°C. nih.gov However, the use of suitable catalysts enables the cleavage to occur at atmospheric pressure and at temperatures below the boiling point of the disilanes. nih.gov This catalytic cleavage is an economically and environmentally favorable method for recycling disilane residues. nih.gov

Chlorination and Methylation of Chloro(methyl)silanes

The direct chlorination of the methyl group in chloro(methyl)silanes provides a straightforward pathway to introduce a chloromethyl functional group. This free-radical substitution reaction is typically initiated by heat or light and can be influenced by the choice of initiator and reaction conditions.

Research has been conducted on the synthesis of (chloromethyl)methylsilanes through the chlorination of corresponding chloro(methyl)silanes of the type Me_nSiCl_(4-n) (where n = 0-3) with sulfuryl chloride (SO_2Cl_2) or through methylation with diazomethane. For instance, the liquid-phase chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as a catalyst can achieve a conversion rate of 70-80%, with a selectivity for chloromethyl trichlorosilane of up to 95%. organic-chemistry.org

The reaction conditions for chlorination have been optimized by studying various parameters. For the chlorination of methyl trichlorosilane, the reaction is typically carried out by heating the silane to its boiling point and then introducing chlorine gas. organic-chemistry.org The temperature is a critical parameter, with the reaction often initiated at a lower temperature (e.g., 40-50°C) and then raised as the reaction progresses. organic-chemistry.org

The choice of initiator also plays a significant role in the efficiency of the chlorination. Benzoyl peroxide is a commonly used free-radical initiator. organic-chemistry.org The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of the silane, leading to a silicon-centered radical that reacts with a chlorine source. thieme-connect.de

The table below summarizes findings from a study on the liquid-phase chlorination of methyl trichlorosilane.

| Catalyst | Reactant Ratio (Molar) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Benzoyl Peroxide / Ferric Chloride | CH_3SiCl_3 : Cl_2 = 1 : 0.6-0.9 | 65 | 2.5 | 68 | >99 | organic-chemistry.org |

Furthermore, gas-phase chlorination of methylchlorosilanes under visible light has also been reported as a method to produce chloromethylchlorosilanes with high output rates without the need for a special ultraviolet light source. In this process, the methylchlorosilane is vaporized and reacted with chlorine gas in a gas-phase reactor.

Methylation of chlorosilanes, such as the reaction of tetrachlorosilane (B154696) with diazomethane, can also be employed to synthesize trichloro(chloromethyl)silane. This method provides an alternative route to these valuable functionalized silanes.

Mechanistic Investigations of Chlorovinyl Methyl Silane Reactions

Elucidation of Reaction Mechanisms in Organosilicon Transformations

The transformation of chlorovinyl(methyl)silane often proceeds through mechanisms that are characteristic of organosilicon compounds. These reactions are influenced by the inherent polarity of the Si-Cl bond and the reactivity of the vinyl group.

One fundamental reaction is hydrolysis, which involves the cleavage of the Si-Cl bond by water. This process can lead to the formation of silanols and subsequently siloxanes. The mechanism typically involves a nucleophilic attack of a water molecule on the silicon atom. The presence of the vinyl group can influence the reactivity of the Si-Cl bond.

In the vapor phase, the photochemical chlorination of methyl silanes, including those with vinyl groups, has been studied. The structure of the resulting dichlorinated silanes is significantly influenced by the presence of the Si-Cl bond, indicating a complex interplay of electronic and steric effects during the reaction. sioc-journal.cn

The reduction of chlorosilanes, including those with vinyl and methyl groups, has been investigated using electrochemical methods like cyclic voltammetry. researchgate.netresearchgate.net These studies show that chlorosilanes can be reduced in a two-step process involving one-electron transfers. researchgate.netresearchgate.net The solvent, electrolyte, and the specific substituents on the silicon atom all have a significant impact on the reduction potentials. researchgate.netresearchgate.net For instance, the reduction is generally easier in more polar solvents. researchgate.net These findings are crucial for understanding and optimizing polymerization reactions that utilize chlorosilanes as monomers. researchgate.netresearchgate.net

Theoretical studies have provided further insights into the reaction mechanisms of silanes. For example, investigations into the H-abstraction reactions of silanes with H and CH3 radicals have shown significant differences compared to their alkane counterparts. nih.gov The Si-H bond is generally weaker than a C-H bond, and this difference in bond dissociation energy affects the reaction barriers. nih.gov Such computational studies help in predicting the reactivity and selectivity of various transformations involving silanes.

Catalytic Cycles and Intermediates in Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in the functionalization of chlorovinyl(methyl)silane. These reactions often involve complex catalytic cycles with various intermediates.

One of the key reactions is the cross-coupling of chlorosilanes with organometallic reagents, which provides a powerful method for forming C-Si bonds. researchgate.net These reactions can be catalyzed by various transition metals, including nickel, palladium, and cobalt. researchgate.net Mechanistic studies suggest the involvement of ate complex intermediates, which are formed from the reaction of the transition metal with a Grignard reagent. dntb.gov.ua These intermediates are believed to be the active catalytic species.

In some cases, divalent silicon species, or silylenes, have been proposed as key intermediates. For instance, in the direct synthesis of dimethyldichlorosilane, methylchlorosilylene (CH₃SiCl) has been identified as a crucial intermediate. ugto.mx This silylene is thought to form on the surface of the copper catalyst. ugto.mx While this specific example does not directly involve chlorovinyl(methyl)silane, the concept of silylene intermediates is relevant to the broader field of organosilicon chemistry and may play a role in certain reactions of vinyl-substituted chlorosilanes.

The silyl-Heck reaction, which involves the coupling of chlorosilanes with alkenes, is another important transformation. researchgate.net The catalytic cycle for this reaction typically involves oxidative addition of the chlorosilane to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination.

The nature of the transition metal, ligands, and reaction conditions can significantly influence the course of these catalytic reactions. For example, in the hydrosilylation of alkenes, different metal catalysts can lead to different selectivities. researchgate.net

Stereochemical Aspects of Chlorovinyl(methyl)silane Formation and Reactivity

The stereochemistry of reactions involving chlorovinyl(methyl)silane is a critical aspect, particularly when chiral centers are involved. The formation of chlorovinyl(methyl)silane itself can be stereoselective, and its subsequent reactions can proceed with varying degrees of stereocontrol.

The synthesis of optically active organosilicon compounds is an area of active research. For example, the synthesis of silicon-stereogenic optically active silylboranes has been reported, which can then be used in transition-metal-catalyzed silylation reactions with high enantiospecificity. chemrxiv.org This demonstrates the potential for creating chiral silicon centers with high stereochemical purity.

In transition metal-catalyzed cross-coupling reactions, the stereochemical outcome is often determined by the mechanism of the reaction. For instance, in reactions involving an S_N2-type displacement at a chiral silicon center, an inversion of configuration is typically observed. researchgate.net

The stereoselectivity of hydrosilylation reactions of alkynes is also a well-studied area. Depending on the catalyst and reaction conditions, either (Z)- or (E)-alkenylsilanes can be obtained with high selectivity. organic-chemistry.org For example, a ruthenium-based catalyst has been shown to be highly effective for the (Z)-selective hydrosilylation of terminal alkynes. organic-chemistry.org

The ability to control the stereochemistry of these reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures, which is important in fields such as medicinal chemistry and materials science.

Role of Ligands and Additives in Controlling Selectivity

In transition metal-catalyzed reactions of chlorovinyl(methyl)silane, ligands and additives play a crucial role in controlling the selectivity of the transformation. The choice of ligand can influence the reactivity of the metal center, the stability of intermediates, and the stereochemical outcome of the reaction.

For example, in nickel-catalyzed cross-electrophile coupling reactions, the nature of the ligand is critical for achieving high yields and selectivities. researchgate.net Similarly, in palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly used to modulate the electronic and steric properties of the catalyst. researchgate.net The use of specific ligands can enable reactions that are otherwise difficult to achieve, such as the arylation of chlorosilanes with sterically demanding Grignard reagents. researchgate.net

Additives can also have a profound effect on the reaction. In some cases, additives are used to activate the catalyst or to facilitate a particular step in the catalytic cycle. For instance, in the copper-catalyzed synthesis of vinyl silanes, the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is crucial for the desired carbocupration-silicon group migration sequence to occur. organic-chemistry.org

In the context of photochemical chlorination, while not a catalytic reaction in the traditional sense, the reaction environment can influence the product distribution. The presence of certain species can affect the radical chain mechanism. sioc-journal.cn

The systematic study of ligand and additive effects is essential for the development of new and improved catalytic systems for the synthesis of organosilicon compounds.

Computational and Theoretical Insights into Reaction Pathways

Computational and theoretical methods have become indispensable tools for elucidating the reaction pathways of transformations involving chlorovinyl(methyl)silane. Density Functional Theory (DFT) calculations, in particular, have been widely used to study reaction mechanisms, predict reaction barriers, and understand the origins of selectivity.

Theoretical studies have been employed to investigate the H-abstraction reactions of silanes, providing insights into the differences in reactivity between Si-H and C-H bonds. nih.gov These studies have shown that the barrier energies for H-abstraction from silicon sites are generally lower than from carbon sites, which has important implications for the selectivity of radical reactions. nih.gov

Computational methods have also been used to study the mechanisms of transition metal-catalyzed reactions. For example, DFT calculations have been used to investigate the catalytic cycle of the silyl-Heck reaction, helping to identify the key intermediates and transition states. researchgate.net These studies can provide a detailed picture of the reaction pathway that is often difficult to obtain through experimental methods alone.

In the study of aminosilane (B1250345) reactions with silsesquioxane silanols, computational results have suggested a second-order reaction with respect to the aminosilane, where the second molecule acts as a catalyst. nih.gov Dynamic calculations have been shown to provide activation energies that are in better agreement with experimental data than non-dynamic calculations, highlighting the importance of choosing the appropriate computational method. nih.gov

The synergy between experimental and computational studies is crucial for a comprehensive understanding of the reaction mechanisms of chlorovinyl(methyl)silane and other organosilicon compounds.

Data Tables

Table 1: Reduction Potentials of Selected Chlorosilanes

| Silane (B1218182) | Solvent | [TBAP] (M) | E½¹ (V vs. SCE) | E½² (V vs. SCE) |

| Dichlorohexylmethylsilane (HMDSi) | MeCN | 0.1 | -0.4 to -0.6 | - |

| Dichlorohexylmethylsilane (HMDSi) | THF | 0.1 | - | - |

| Dichlorodimethylsilane (DMDSi) | MeCN | 0.1 | - | - |

| Dichlorodimethylsilane (DMDSi) | THF | 0.1 | - | - |

| Dichlorodiphenylsilane (DPDSi) | MeCN | 0.1 | - | - |

| Dichloromethylphenylsilane (DMPSi) | MeCN | 0.1 | - | - |

| Dichloromethylsilane (B8780727) (DMSi) | MeCN | 0.1 | - | - |

| Chlorotrimethylsilane (B32843) (TMSi) | MeCN | 0.1 | - | - |

| Trichlorosilane (B8805176) (TSi) | MeCN | 0.1 | - | - |

| Data extracted from electrochemical studies. researchgate.netresearchgate.net The exact values can vary depending on experimental conditions. The table illustrates the range of reduction potentials observed for various chlorosilanes. |

Table 2: Theoretical Barrier Energies for H-Abstraction Reactions

| Reaction | Barrier Energy (kcal/mol) |

| Silane + H | Lower than Methane + H |

| Methylsilane + H | Higher than Ethane + H |

| Dimethylsilane + H | Higher than Propane + H |

| Trimethylsilane + H | Lower than Isobutane + H |

| Tetramethylsilane + H | Lower than Neopentane + H |

| Silane + CH₃ | Lower than Methane + CH₃ |

| Methylsilane + CH₃ | Lower than Ethane + CH₃ |

| Dimethylsilane + CH₃ | Lower than Propane + CH₃ |

| Trimethylsilane + CH₃ | Lower than Isobutane + CH₃ |

| Tetramethylsilane + CH₃ | Lower than Neopentane + CH₃ |

| This table provides a qualitative comparison of theoretical barrier energies for H-abstraction from silicon sites in silanes and equivalent carbon sites in their alkane counterparts. nih.gov The actual values depend on the level of theory used in the calculations. |

Advanced Applications of Chlorovinyl Methyl Silanes in Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

In the realm of organic synthesis, chlorovinyl-(methyl)silanes function as adaptable synthons, enabling the construction of complex molecular architectures. Their stability and predictable reactivity make them valuable tools for creating new carbon-carbon and carbon-heteroatom bonds.

A primary application of chlorovinyl-(methyl)silanes is the introduction of vinyl groups into organic frameworks. chemimpex.com The vinyl group can be transferred to various substrates, serving as a handle for further chemical modifications such as polymerizations or cycloadditions. mdpi.com For instance, vinyl groups can be grafted onto cellulose (B213188) surfaces through a silanization process, where the chlorosilane first hydrolyzes to a reactive silanol (B1196071) in water, which then covalently bonds to the cellulose hydroxyl groups. mdpi.com The success of this modification can be confirmed by the appearance of a characteristic alkene stretching band in infrared spectra. mdpi.com This reactivity also allows vinyl chloro silanes to act as coupling agents, forming robust chemical bonds between organic polymers and inorganic materials, thereby enhancing adhesion and durability in composites. mdpi.comdakenchem.com

Chlorovinyl-(methyl)silanes are important precursors for organosilicon reagents used in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between an organosilane and an organic halide. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the vinyl group from the silicon atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orgnih.govnih.gov

A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved with a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org This activation step forms a hypervalent pentacoordinate silicon species, which is more reactive in the transmetalation step. organic-chemistry.org Research has shown that various palladium catalysts and activators can be used to couple vinylsilanes with aryl halides, including iodides, bromides, and even less reactive chlorides. nih.govcore.ac.ukmdpi.com

Recent advancements have focused on overcoming challenges associated with highly substituted alkenes. For example, the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes has been achieved using dimethyl(5-methylfuryl)vinyl silanes. nih.gov These bench-stable compounds can be coupled with a range of aryl halides under mild conditions, using a mild base like KOSiMe₃ without the need for toxic fluoride additives, to produce complex tetrasubstituted alkenes with high stereochemical control. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Activator / Base | Solvent | Product Yield | Reference |

| Aryl Mesylate | Triethoxy(phenyl)silane | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 40-97% | nih.gov |

| Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 98% | nih.gov |

| 4-Bromoanisole | Phenyl triethoxysiloxane | Pd(NH₃)₂Cl₂ / Cationic bipyridyl ligand | NaOH | H₂O | 99% | nih.gov |

| Aryl Chloride | Phenyl trimethoxysilane | Pd(OAc)₂ | - | Water / Solvent-free | 97-99% | nih.gov |

| Tetrasubstituted vinyl silane (B1218182) | Aryl Halide | Palladium Catalyst | KOSiMe₃ | THF/DMA | High | nih.gov |

The role of the silicon atom in these molecules extends beyond simply being a placeholder for the vinyl group in cross-coupling reactions. The silicon center actively assists in various transformations. For instance, in some Hiyama-Denmark couplings, the initial organosilane is converted in situ to more reactive organosilanols or disiloxanes. organic-chemistry.orgnih.gov This transformation, often facilitated by a base or fluoride activator, is a critical step that enables the subsequent transmetalation to the palladium catalyst. organic-chemistry.org

Furthermore, a novel cross-electrophile coupling has been developed using reductive nickel catalysis, which forges a C(sp²)–Si bond by reacting vinyl chlorosilanes directly with vinyl or aryl electrophiles. researchgate.net This method represents a significant advance, as it directly utilizes the Si-Cl bond of the chlorosilane, bypassing the need to first convert it into a different organosilicon reagent, and offers a facile route to structurally diverse vinylsilanes under very mild conditions. researchgate.net

Vinylsilanes undergo electrophilic substitution reactions where the silyl (B83357) group plays a crucial role in directing the outcome. wikipedia.org The carbon-silicon bond is highly electron-releasing and effectively stabilizes a positive charge at the β-carbon through hyperconjugation. wikipedia.org Consequently, when an electrophile attacks the double bond, it adds to the α-carbon, generating a β-carbocation that is stabilized by the adjacent silyl group. wikipedia.org The reaction concludes with the elimination of the silyl group, resulting in the formation of a new substituted alkene. A key feature of this process is that it proceeds with retention of the double bond's original configuration. wikipedia.org This predictable regioselectivity and stereoselectivity make it a powerful synthetic tool.

Applications in Polymer Chemistry and Polymerization

The vinyl group in chlorovinyl-(methyl)silanes makes them valuable monomers for the synthesis of silicon-containing polymers. These polymers often exhibit unique properties, such as high thermal stability and hydrophobicity, derived from their organosilicon nature. rsc.org

Vinylsilanes are a class of monomers that are susceptible to anionic addition polymerization. wikipedia.org This type of chain-growth polymerization is initiated by anions, such as organolithium compounds like n-BuLi, and can often proceed as a "living" polymerization, which allows for precise control over the polymer's molecular weight and architecture. wikipedia.orgacs.org

Detailed studies on the parent monomer, vinylsilane (CH₂=CHSiH₃), have shown that its anionic polymerization yields a liquid polymer. acs.orgacs.org Interestingly, the reaction involves a rearrangement, leading to a polymer structure of [−CH(CH₃)SiH₂−]n. acs.orgacs.org This demonstrates the unique reactivity imparted by the silyl group during polymerization.

More advanced techniques, such as the anionic stitching polymerization of styryl(vinyl)silanes, have been developed to create novel polymers with fused sila-bicyclic structures in their main chain. rsc.orgrsc.org These resulting polymers exhibit high thermal stability and transparency, making them promising for applications as advanced optical materials. rsc.orgrsc.org

| Monomer | Initiator / Catalyst | Polymerization Type | Resulting Polymer Structure / Properties | Reference |

| Vinylsilane (CH₂=CHSiH₃) | n-BuLi | Anionic | [−CH(CH₃)SiH₂−]n, liquid polymer (Mn 500-1500) | acs.orgacs.org |

| Vinylsilane (CH₂=CHSiH₃) | Ziegler-Natta Catalyst | Coordinated Anionic | [−CH₂CH(SiH₃)−]n, white solid polymer | acs.orgacs.org |

| Styryl(vinyl)silanes | n-BuLi | Anionic Stitching | Fused sila-bicyclic structures; high thermal stability | rsc.orgrsc.org |

Synthesis of Organosilicon Polymers and Resins

Chlorovinyl-(methyl)silanes are fundamental building blocks in the synthesis of a wide array of organosilicon polymers and resins. sinosil.com The presence of the vinyl group allows for polymerization through various mechanisms, including free-radical polymerization and addition reactions, while the chloro-group provides a site for hydrolysis and condensation, leading to the formation of siloxane (Si-O-Si) backbones. sinosil.comsilicones.eu

The general process for creating silicone polymers from chlorosilanes involves several key steps:

Synthesis of Chlorosilanes : The process begins with the reaction of silicon with methyl chloride to produce a mixture of methyl chlorosilanes. silicones.eu

Hydrolysis : These chlorosilanes are then hydrolyzed, where the chlorine atoms are replaced with hydroxyl (-OH) groups. This reaction is a crucial step in forming silanols. sinosil.comsilibasesilicone.com

Condensation : The resulting silanols are unstable and readily undergo condensation reactions, eliminating water to form stable siloxane bonds (Si-O-Si), which constitute the backbone of silicone polymers. silicones.eusilibasesilicone.com

By co-hydrolyzing chlorovinyl-(methyl)silanes with other organochlorosilanes, such as dimethyldichlorosilane or phenyltrichlorosilane, polymers with specific functionalities and properties can be synthesized. sinosil.comgoogle.com For instance, the incorporation of vinyl groups along the polymer chain provides sites for subsequent crosslinking reactions. uni-wuppertal.de The resulting polymers can range from linear oils to highly cross-linked resins, depending on the functionality of the starting monomers and the reaction conditions. sinosil.comsilicones.eu

Table 1: Examples of Organosilicon Polymers Derived from Chlorovinyl-(methyl)silanes

| Polymer Type | Precursors | Key Properties | Applications |

| Vinyl-functional Polysiloxanes | Dichloromethylvinylsilane, Dimethyldichlorosilane | Reactive vinyl groups for crosslinking | Base for silicone elastomers and adhesives |

| Methyl Phenyl Vinyl Silicone Resin | Methylphenyldichlorosilane, Trichlorovinylsilane, Dimethyldichlorosilane | High refractive index, thermal stability | LED encapsulants, high-performance coatings |

This table provides illustrative examples of polymer types and is not an exhaustive list.

Crosslinking and Chain Modification in Silicone Materials

The vinyl group in chlorovinyl-(methyl)silane is instrumental in the crosslinking and modification of silicone materials. google.comdow.comnih.gov Crosslinking is the process of forming chemical bonds between polymer chains, which transforms a liquid or soft polymer into a more rigid and durable material, such as a silicone elastomer or rubber. sinosil.com

One of the primary methods for crosslinking silicones is through a hydrosilylation reaction, also known as addition curing. uni-wuppertal.de In this process, the vinyl groups on one polymer chain react with silicon-hydride (Si-H) groups on another chain in the presence of a platinum catalyst. uni-wuppertal.de This reaction is highly efficient and does not produce byproducts, resulting in a clean and controlled cure. uni-wuppertal.de

Chlorovinyl-(methyl)silanes can be used to introduce the necessary vinyl functionality into silicone polymers. dakenchem.com By controlling the concentration of these vinyl-functional silanes during polymerization, the crosslink density of the final material can be precisely tailored to achieve desired properties such as hardness, elasticity, and tensile strength. sinosil.com

Beyond creating new polymers, chlorovinyl-(methyl)silanes can also be used to modify existing silicone chains. For example, they can be grafted onto a pre-formed polysiloxane backbone to introduce reactive sites for further functionalization or crosslinking. shinetsusilicone-global.com

Utilization in Materials Science as Coupling Agents and Surface Modifiers

The dual functionality of chlorovinyl-(methyl)silanes makes them excellent coupling agents and surface modifiers, enabling the creation of high-performance composite materials. google.comdow.commpg.de

Enhancing Interfacial Adhesion between Organic and Inorganic Materials

A significant challenge in developing composite materials is ensuring strong adhesion between the organic polymer matrix and the inorganic filler or reinforcement (e.g., glass fibers, silica (B1680970), or metal oxides). dow.comspecialchem.com Poor adhesion can lead to mechanical failure at the interface.

Table 2: Effect of Silane Treatment on Composite Properties

| Property | Untreated Filler | Silane-Treated Filler |

| Tensile Strength | Lower | Higher |

| Flexural Strength | Lower | Higher |

| Moisture Resistance | Lower | Higher |

| Adhesion | Poor | Excellent |

This table illustrates the general trends observed when using silane coupling agents to treat inorganic fillers in polymer composites.

Surface Functionalization of Nanomaterials and Fillers

The principles of using chlorovinyl-(methyl)silanes as coupling agents extend to the nanoscale. These silanes are used to functionalize the surfaces of nanomaterials and fillers, such as silica nanoparticles, to improve their dispersion and compatibility within a polymer matrix. google.comdow.comspecialchem.com

Untreated nanoparticles often have a high surface energy and a tendency to agglomerate, which can negatively impact the properties of the composite. nih.gov By treating the nanoparticles with this compound, their surface chemistry is altered. The silane coating reduces the surface energy and can make the nanoparticles more compatible with the organic matrix, leading to better dispersion and a more homogeneous composite material. nih.govchiyesilicon.com This surface functionalization is crucial for realizing the full potential of nanocomposites in various applications. nih.govmdpi.commdpi.com

Development of Advanced Composite Materials

The use of chlorovinyl-(methyl)silanes as coupling agents and surface modifiers is a key enabling technology for the development of advanced composite materials. google.comdow.comspecialchem.com These materials find use in a wide range of demanding applications, from automotive and aerospace components to electronics and construction materials. dakenchem.com

By enhancing the interfacial adhesion and improving the dispersion of fillers, these silanes contribute to composites with:

Improved Mechanical Properties : Increased strength, stiffness, and toughness. specialchem.com

Enhanced Durability : Better resistance to moisture, chemicals, and weathering. dakenchem.com

Lighter Weight : Enabling the replacement of traditional materials like metals.

Precursor Chemistry for Specialty Organosilicon Compounds

Beyond their direct use in polymers and composites, chlorovinyl-(methyl)silanes serve as versatile precursors for the synthesis of a variety of specialty organosilicon compounds. silibasesilicone.com The reactive vinyl and chloro groups provide handles for a wide range of chemical transformations.

For instance, the vinyl group can undergo hydrosilylation with a variety of hydrosilanes to introduce new functional groups. google.com The chloro group can be substituted with other functional moieties through reactions with appropriate nucleophiles. These synthetic routes allow for the creation of a diverse library of organofunctional silanes with tailored reactivity for specific applications, such as in the synthesis of pharmaceuticals or other fine chemicals. sinosil.comnih.gov

Synthesis of Silicon-Containing Building Blocks for Pharmaceuticals and Electronics

Chlorovinyl-(methyl)silanes are highly versatile chemical precursors utilized in the synthesis of specialized silicon-containing building blocks. Their dual reactivity, stemming from the vinyl group and the chloro-silyl moiety, allows for a wide range of chemical transformations. This makes them valuable starting materials for creating complex molecules tailored for advanced applications in both the pharmaceutical and electronics industries. In medicinal chemistry, the incorporation of silicon into organic scaffolds is an emerging strategy to enhance the pharmacological profiles of drug candidates. enamine.net In electronics, these silanes are fundamental for manufacturing high-performance materials and components. hengdasilane.com

The reactivity of the Si-Cl bond allows for nucleophilic substitution, while the vinyl group is amenable to various addition and polymerization reactions. researchgate.netnih.gov This enables the construction of diverse molecular architectures. For instance, chlorosilanes can be converted into a wide array of functionalized organosilanes, which serve as key intermediates in organic synthesis and materials science. hengdasilane.comontosight.ai

Applications in Pharmaceutical Building Block Synthesis

The "silicon switch" approach, where a carbon atom in a biologically active molecule is replaced by a silicon atom, is a key strategy in modern drug discovery. enamine.net This substitution can significantly alter a drug's metabolic stability, lipophilicity, and binding interactions with target proteins, potentially leading to improved efficacy and a better safety profile. enamine.net Chlorovinyl-(methyl)silanes are instrumental in creating the novel building blocks required for this type of molecular engineering.

Research has demonstrated the synthesis of polyfunctional aminosilanes and alkoxysilanes from this compound derivatives. In one study, N-[chloro(methylvinyl)silyl]anilines were reacted with isopropylamine (B41738) or isopropanol. researchgate.net The reaction proceeds via the substitution of the chlorine atom, yielding the corresponding isopropylamino or isopropoxy derivatives, respectively. researchgate.net These new polyfunctional silanes, containing both a vinyl group for further modification and a nitrogen or oxygen-containing functional group, are valuable synthons for more complex heterocyclic and acyclic structures in medicinal chemistry. researchgate.netrsc.org

The table below summarizes the synthesis of such building blocks, highlighting the reactants and the resulting products.

| Reactant | Reagent | Product | Yield (%) |

| N-[chloro(methylvinyl)silyl]aniline | Isopropanol | N-[Isopropoxy(methyl)vinylsilyl]aniline | 65 |

| N-[chloro(methylvinyl)silyl]-N-methylaniline | Isopropanol | N-[Isopropoxy(methyl)vinylsilyl]-N-methylaniline | 70 |

| N-[chloro(methylvinyl)silyl]aniline | Isopropylamine | N-[Isopropylamino(methyl)vinylsilyl]aniline | 72 |

| N-[chloro(methylvinyl)silyl]-N-methylaniline | Isopropylamine | N-[Isopropylamino(methyl)vinylsilyl]-N-methylaniline | 68 |

| Data sourced from Nikonov, A. Yu., et al. (2015). researchgate.net |

These synthesized building blocks can undergo further reactions, such as hydrosilylation or cross-coupling, to be incorporated into larger, biologically active molecules. researchgate.net The ability to create these tailored silicon-containing structures opens new avenues for the development of novel therapeutics.

Applications in Electronic Materials Synthesis

In the field of electronics, performance and reliability are paramount. Chlorovinyl-(methyl)silanes serve as critical building blocks for materials that meet the stringent demands of this industry. They are primarily used as coupling agents and surface modifiers to create robust, high-performance composites and to protect sensitive electronic components. chemimpex.comdakenchem.com

The bifunctional nature of these molecules is key to their utility. The chlorosilyl group can react with inorganic surfaces like silicon wafers, glass, or metal oxides, forming strong, covalent Si-O bonds. dakenchem.com Simultaneously, the vinyl group is available to react and cross-link with organic polymers. This dual reactivity allows chlorovinyl-(methyl)silanes to act as a molecular bridge, enhancing the adhesion and compatibility between organic and inorganic materials. hengdasilane.comdakenchem.com This is crucial in the fabrication of fiber-reinforced composites and advanced packaging materials where material integrity under stress is critical. dakenchem.com

Furthermore, these silanes are used for surface modification to impart desirable properties such as hydrophobicity. chemimpex.com A hydrophobic surface is essential for protecting electronic circuits and components from moisture, which can cause corrosion and electrical failure. The table below outlines key applications and the resulting material benefits.

| Application Area | Function of this compound | Resulting Material Property |

| Semiconductor Manufacturing | Surface modifier for silicon wafers | Improved adhesion for photoresists, enhanced hydrophobicity |

| Composite Materials | Coupling agent for fiber reinforcement (e.g., glass fibers in PCBs) | Increased mechanical strength and durability of the composite dakenchem.com |

| Adhesives & Sealants | Formulation additive | Superior bonding strength and chemical/moisture resistance chemimpex.comdakenchem.com |

| Protective Coatings | Cross-linking agent for silicone polymers | Creation of durable, water-repellent, and thermally stable coatings dakenchem.com |

The use of chlorosilanes is a foundational aspect of the electronics industry, extending to the production of high-purity silicon, the primary material for semiconductors. hengdasilane.com By enabling the synthesis of advanced hybrid materials, chlorovinyl-(methyl)silanes contribute significantly to the development of more robust and reliable electronic devices.

Spectroscopic and Computational Characterization of Chlorovinyl Methyl Silanes

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organosilicon compounds, including those with stereogenic silicon centers. The development of catalytic asymmetric synthesis has made it possible to create Si-stereogenic silanes with high enantiopurity, which are valuable in synthetic and materials chemistry. nih.govacs.org The chemical shifts observed in ²⁹Si NMR spectra provide information about the connectivity of siloxane bonds and can confirm the formation of specific structures. researchgate.net For instance, the ²⁹Si NMR chemical shifts for various silane (B1218182) derivatives are influenced by the substituents on the silicon atom. unige.chresearchgate.net The presence of different organic groups affects the crosslinking of the siloxane network, which can be studied using ²⁹Si CP/MAS NMR. researchgate.net

The chemical shifts of impurities in deuterated solvents commonly used in NMR spectroscopy have been compiled to aid in the identification of contaminants. epfl.ch For example, the ¹H NMR spectrum of chlorotrimethylsilane (B32843) shows a characteristic signal for the methyl protons. chemicalbook.com The analysis of coupling constants, such as ¹J(¹³C, ²⁹Si), can provide further structural insights. researchgate.net

Here is a table of representative ¹H and ²⁹Si NMR chemical shifts for related silane compounds:

| Compound | Solvent | ¹H Chemical Shift (ppm) | ²⁹Si Chemical Shift (ppm) | Reference |

| Chlorotrimethylsilane | CCl₄ | 0.42 | - | chemicalbook.com |

| Chlorotrimethylsilane | CDCl₃ | 0.431 | - | chemicalbook.com |

| Tetramethylsilane (TMS) | - | 0 (reference) | 0 (reference) | rsc.org |

| Chloro(phenylethynyl)(phenyl)silane | CDCl₃ | - | - | researchgate.net |

| Chloro(hex-1-yl)(methyl)(phenyl)silane | CDCl₃ | - | - | researchgate.net |

This table is for illustrative purposes and includes related compounds to provide context for the types of data obtained from NMR spectroscopy.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. youtube.com These methods are invaluable for identifying functional groups and understanding the structural framework of chlorovinyl-(methyl)silanes.

Infrared Spectroscopy provides information about the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of a molecule is unique and can be used as a fingerprint for identification. For instance, the IR spectrum of 1-chloro-2-methylpropane, a related alkyl halide, shows characteristic C-H and C-Cl stretching vibrations. docbrown.info In organosilanes, Si-H stretching fundamentals are typically observed around 2050 cm⁻¹. jkps.or.kr The presence of specific functional groups, such as the vinyl and methyl groups in chlorovinyl-(methyl)silane, will give rise to characteristic absorption bands in the IR spectrum.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a system. youtube.com It is particularly useful for identifying materials and can distinguish between different crystalline phases. youtube.comspectroscopyonline.com For organosilanes, Raman spectroscopy can be used to identify skeletal vibrations involving Si-Si bonds, although these are often weak. jkps.or.kr The technique is also sensitive to changes in the polarizability of a molecule during a vibration, making it complementary to IR spectroscopy. youtube.com

A comparison of IR and Raman spectra for related organosilane derivatives reveals that Si-Cl stretching vibrations appear in the low-frequency region of the spectra. jkps.or.kr

Here is a table summarizing typical vibrational frequencies for functional groups found in or related to chlorovinyl-(methyl)silanes:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H (alkyl) | Stretching | ~2880 - 3080 | IR |

| Si-H | Stretching | ~2050 | IR & Raman |

| C-Cl | Stretching | ~580 - 780 | IR |

| Si-Cl | Stretching | ~355 - 368 | IR & Raman |

| Si-O | Stretching | ~611 | IR & Raman |

This table provides a general range for these functional groups and is based on data from related compounds. docbrown.infojkps.or.kr

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC), it becomes an indispensable tool for separating and identifying components in complex mixtures, as well as for assessing the purity of a substance. mdpi.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) first separates the components of a mixture in the gas phase using a chromatography column. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. mdpi.comresearchgate.net This technique provides both qualitative and quantitative information about the sample. mdpi.com For volatile compounds like this compound, GC-MS is an ideal method for analysis. mdpi.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the mass spectrum of (chloromethyl)trimethylsilane shows characteristic fragments that aid in its identification. nist.gov

Modern GC-MS/MS techniques, using instruments like triple quadrupole analyzers, offer enhanced selectivity and sensitivity, which is particularly useful for trace analysis and the determination of compounds in complex matrices. nih.govresearchgate.net

Here is a table of mass spectrometry data for a related compound, (chloromethyl)trimethylsilane:

| Compound | Formula | Molecular Weight | CAS Registry Number | Key Mass Spectral Peaks (m/z) |

| (chloromethyl)trimethylsilane | C₄H₁₁ClSi | 122.669 | 2344-80-1 | 73, 45, 43, 77, 107, 122 |

This data is for a structurally related compound and is provided to illustrate the type of information obtained from mass spectrometry. nist.gov

Electrochemical Characterization Techniques

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of chemical species. It provides information about the reduction and oxidation potentials of a compound, which is crucial for understanding its electronic properties and reactivity.

Studies on various chlorosilanes have shown that they can be reduced in a two-step process involving one electron in each step. researchgate.netchemrxiv.org The reduction potentials are influenced by several factors, including the type of silane, the solvent, and the concentration of the electrolyte. researchgate.netchemrxiv.orgresearchgate.net For instance, the reduction potentials of chlorosilanes have been investigated in solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net The electrochemical behavior of organosilanes is also relevant in the context of their use as reducing agents in synthetic chemistry. gelest.comacs.orgmsu.edu

The reduction potentials of a series of mono-, di-, and trichloro-substituted alkyl and aryl silanes have been determined to be more positive than -1V versus a saturated calomel (B162337) electrode (SCE). researchgate.netchemrxiv.org The data from cyclic voltammetry experiments can be used to construct a table of reduction potentials for different chlorosilanes under specific experimental conditions.

Below is a table summarizing reduction potential data for various chlorosilanes in different solvents, providing context for the expected electrochemical behavior of this compound.

| Silane | Solvent | Electrolyte | E½1 (V vs SCE) | E½2 (V vs SCE) | Reference |

| Me₃SiCl | MeCN | 0.1 M TBAP | -0.45 | -0.73 | researchgate.net |

| PhMe₂SiCl | MeCN | 0.1 M TBAP | -0.48 | -0.80 | researchgate.net |

| Me₂SiCl₂ | MeCN | 0.1 M TBAP | -0.52 | -0.80 | researchgate.net |

| Ph₂SiCl₂ | MeCN | 0.1 M TBAP | -0.42 | -0.72 | researchgate.net |

| MeSiCl₃ | MeCN | 0.1 M TBAP | -0.40 | -0.68 | researchgate.net |

| PhSiCl₃ | MeCN | 0.1 M TBAP | -0.38 | -0.65 | researchgate.net |

| Me₃SiCl | THF | 0.1 M TBAP | -0.75 | -1.05 | researchgate.net |

| Me₂SiCl₂ | THF | 0.1 M TBAP | -0.80 | -1.10 | researchgate.net |

TBAP = Tetrabutylammonium perchlorate (B79767) researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are employed to complement experimental data and provide deeper insights into the molecular and electronic structure, as well as the reactivity of chlorovinyl-(methyl)silanes. These approaches can predict various properties, such as geometries, vibrational frequencies, and NMR chemical shifts. unige.ch

Density functional theory (DFT) is a widely used computational method for studying organosilicon compounds. unige.ch For example, DFT calculations have been used to analyze the geometries and vibrational spectra of tris(trimethylsilyl)silane (B43935) derivatives. jkps.or.kr Theoretical studies have also been conducted on the immobilization of organosilanes on silica (B1680970) surfaces, which is relevant to catalysis. doi.org

Computational methods can also be used to predict NMR chemical shifts. unige.chresearchgate.net These predictions can aid in the assignment of experimental spectra and provide a more detailed understanding of the electronic environment around the silicon nucleus. Theoretical calculations of NMR shielding constants for various silanes have been performed and compared with experimental data. unige.ch

The combination of experimental and theoretical approaches provides a robust framework for the comprehensive characterization of chlorovinyl-(methyl)silanes, contributing to a better understanding of their fundamental properties and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure and predicting the reactivity of molecules like this compound.

Electronic Structure: DFT methods are employed to calculate fundamental electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.gov In related chlorinated compounds, DFT has been successfully used to analyze these properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are another valuable tool. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is critical for predicting how this compound might interact with other reagents.

Below is an illustrative table of how DFT-calculated electronic properties might be presented. The values are hypothetical for this compound and are based on typical ranges observed for similar organosilicon compounds.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Ab Initio Studies for Conformational Analysis and Thermodynamic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results, particularly for smaller molecules.

Conformational Analysis: this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Ab initio calculations are pivotal in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. For instance, studies on substituted prolines have shown how substituent effects, which can be modeled with ab initio methods, influence the conformational landscape. nih.govnih.gov

Thermodynamic Properties: Ab initio methods are also employed to calculate key thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for predicting the spontaneity and equilibrium position of chemical reactions involving this compound. While specific ab initio thermodynamic data for this compound is scarce in the public domain, such calculations are routinely performed for a wide range of molecules. For example, quantum chemical calculations have been used to determine the thermodynamic parameters of SN2 reactions, providing insights into the role of the solvent. rutgers.edu

The following table illustrates the type of thermodynamic data that can be obtained from ab initio calculations. The values are hypothetical for this compound.

| Thermodynamic Property | Hypothetical Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -150 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -120 | kJ/mol |

| Standard Entropy (S°) | 350 | J/(mol·K) |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

For larger and more complex systems, or for studying the behavior of molecules over time, ab initio and DFT methods can become computationally prohibitive. In such cases, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a viable alternative.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. The parameters used in these calculations, known as a force field, are typically derived from experimental data or higher-level quantum mechanical calculations. MM is particularly useful for rapidly exploring the conformational space of a molecule to identify low-energy conformers.